![molecular formula C28H32N2O2Si2 B14484084 N,N'-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide} CAS No. 66258-98-8](/img/structure/B14484084.png)
N,N'-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide}: is a complex organic compound characterized by its unique structure, which includes a phenylene core and silyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide} typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the reaction of 1,4-phenylenediamine with 4-(ethenyl(dimethyl)silyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N,N’-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide} has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of advanced materials and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug design and delivery systems.
Industry: It is used in the production of high-performance materials, including coatings and adhesives.
Mechanism of Action
The mechanism by which N,N’-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide} exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N,N’-(1,2-Phenylene)bis{4-(azidomethyl)benzamide}: This compound has a similar core structure but different functional groups, leading to distinct reactivity and applications.
N,N’-(1,4-Phenylenebis(methylene))bis(4-methoxybenzamide): Another related compound with methoxy groups instead of silyl groups.
Uniqueness
N,N’-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide} is unique due to the presence of silyl groups, which impart specific chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile materials.
Properties
CAS No. |
66258-98-8 |
|---|---|
Molecular Formula |
C28H32N2O2Si2 |
Molecular Weight |
484.7 g/mol |
IUPAC Name |
4-[ethenyl(dimethyl)silyl]-N-[4-[[4-[ethenyl(dimethyl)silyl]benzoyl]amino]phenyl]benzamide |
InChI |
InChI=1S/C28H32N2O2Si2/c1-7-33(3,4)25-17-9-21(10-18-25)27(31)29-23-13-15-24(16-14-23)30-28(32)22-11-19-26(20-12-22)34(5,6)8-2/h7-20H,1-2H2,3-6H3,(H,29,31)(H,30,32) |
InChI Key |
WAJKMSFZBQENNE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C=C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[Si](C)(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


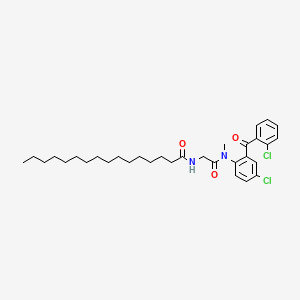


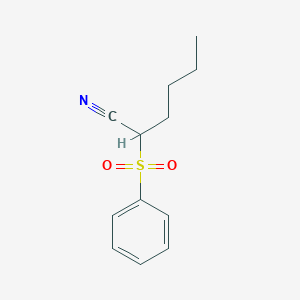
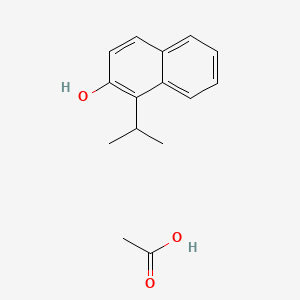

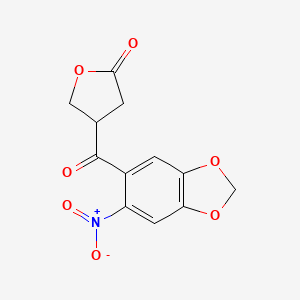
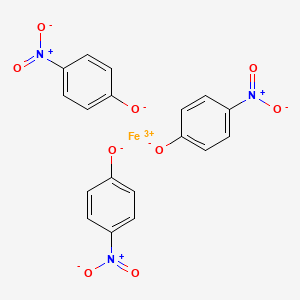


![Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-](/img/structure/B14484063.png)
![1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one](/img/structure/B14484067.png)

![[(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol](/img/structure/B14484077.png)
